molecular formula C9H20Cl2N2O B2509752 {6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride CAS No. 2095409-04-2

{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride

Cat. No.: B2509752
CAS No.: 2095409-04-2
M. Wt: 243.17
InChI Key: HYEHOEAPSANYIZ-UHFFFAOYSA-N
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Description

{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride (CAS 1505653-21-3) is a chemical intermediate offered for research and development purposes. The compound features a spirocyclic structure incorporating a hydrazine functional group, making it a valuable building block in organic synthesis and medicinal chemistry . The 6-oxaspiro[4.5]decane scaffold is of significant research interest, particularly in the development of novel pharmacological agents. For instance, closely related structures, such as 6-oxaspiro[4.5]decan-9-one, are established intermediates in the synthesis of Oliceridine Fumarate, a mu-opioid receptor (MOR) agonist . Furthermore, spirocyclic scaffolds of this nature are actively explored in the design of dual-target ligands, including those that act as MOR agonists and dopamine D3 receptor (D3R) antagonists, a promising approach for developing analgesics with potentially reduced abuse liability . The hydrazine moiety in this dihydrochloride salt provides a versatile handle for chemical modifications, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies and compound library expansion. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-oxaspiro[4.5]decan-9-ylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-11-8-3-6-12-9(7-8)4-1-2-5-9;;/h8,11H,1-7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEHOEAPSANYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxaspiro[4.5]decan Ring System

The oxaspiro[4.5]decan scaffold is synthesized via intramolecular cyclization, a method widely employed for spirocyclic ethers. A representative approach involves the stereoselective reduction of aldol precursors to generate 1,3-diol intermediates, followed by bromination and subsequent cyclization. For instance, treatment of 1,3-diols with acetyl bromide facilitates the formation of acetoxybromides, which undergo deacetylation using diisobutylaluminium hydride (DIBAL) to yield 1-hydroxy-3-bromo intermediates. Cyclization with sodium hydride in tetrahydrofuran (THF) at ambient temperature completes the oxaspiro ring formation, achieving retention of stereochemistry through double inversion.

Alternative routes leverage epoxide ring-opening strategies. For example, reaction of epoxides with dimethyloxosulfonium methylide under basic conditions induces ring expansion to oxetanes, a method applicable to spirocyclic systems. This approach is particularly effective for introducing substituents at the C4 position of the oxetane, as demonstrated by yields exceeding 85% under optimized conditions.

Protecting group strategies are critical to prevent undesired side reactions. The use of tert-butoxycarbonyl (Boc) groups to shield reactive amines during hydrazine introduction has been documented, followed by acidic deprotection using hydrochloric acid in dioxane. This stepwise approach ensures regioselectivity and improves overall reaction efficiency.

Formation of the Dihydrochloride Salt

The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid. A typical procedure involves dissolving {6-Oxaspiro[4.5]decan-9-yl}hydrazine in anhydrous diethyl ether and bubbling hydrogen chloride gas through the solution at 0°C. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the dihydrochloride salt.

Crystallization optimization studies indicate that slow evaporation from a methanol-acetone mixture (1:3 v/v) enhances crystal purity, as evidenced by X-ray diffraction analysis. The salt formation step consistently achieves yields above 90%, with residual solvent levels below 0.1% as confirmed by gas chromatography-mass spectrometry (GC-MS).

Comparative Analysis of Synthetic Routes

Table 1: Reaction Conditions for Oxaspiro Ring Formation

Starting Material Reagent Solvent Temperature (°C) Yield (%) Reference
1,3-Diol precursor NaH THF 25 85
Epoxide intermediate (CH₃)₂S(O)CH₂⁻ DMSO 70 91
Brominated diol t-BuOK t-BuOH 80 88

Challenges and Mitigation Strategies

  • Ring Strain in Spirocyclic Systems : The inherent strain in oxaspiro[4.5]decan can lead to ring-opening side reactions. Employing low-temperature conditions (-20°C) during cyclization reduces decomposition, as demonstrated by a 15% increase in yield compared to room-temperature protocols.
  • Hydrazine Stability : Hydrazine derivatives are prone to oxidation. Conducting reactions under nitrogen atmosphere and incorporating antioxidants like ascorbic acid (0.1 wt%) minimizes azo compound formation.
  • Salt Hygroscopicity : The dihydrochloride salt exhibits hygroscopicity, necessitating storage in desiccators with phosphorus pentoxide. Lyophilization from tert-butanol-water mixtures (9:1 v/v) produces stable crystalline forms with water content <0.5%.

Industrial-Scale Considerations

Pilot plant studies reveal that continuous flow chemistry significantly improves process safety for hydrazine reactions. A tubular reactor system operating at 120°C with a residence time of 2 minutes achieves 95% conversion, compared to 78% in batch reactors. Economic analyses suggest that the total manufacturing cost can be reduced by 40% through solvent recycling and in-situ HCl generation via chlorine gas sparging.

Emerging Methodologies

Recent advances in photoredox catalysis offer promising alternatives for spirocycle formation. Visible-light-mediated [2+2] cycloadditions between cyclic enol ethers and alkenes generate oxaspiro systems with 92% enantiomeric excess (ee) under mild conditions. Additionally, enzymatic desymmetrization of meso-diols using lipase B from Candida antarctica produces chiral oxaspiro intermediates with >99% ee, enabling asymmetric synthesis of hydrazine derivatives.

Chemical Reactions Analysis

{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can undergo substitution reactions with various electrophiles to form substituted hydrazine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of {6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, contributing to its biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Hydrazine Derivatives

(a) 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane Dihydrochloride
  • Molecular Formula : C₈H₁₆N₂O·2HCl
  • Molecular Weight : 217.14 g/mol (free base) + 72.92 g/mol (HCl) ≈ 290.06 g/mol
  • CAS No.: 68627953
  • Key Features : Incorporates a diazaspiro system (two nitrogen atoms in the spiro framework) and a methyl group at the 9-position.
(b) (2-2-Dimethyloxan-4-yl)hydrazine Dihydrochloride
  • Molecular Formula : C₇H₁₈Cl₂N₂O
  • Molecular Weight : 217.14 g/mol
  • CAS No.: 1803593-29-4
  • Key Features: A non-spiro hydrazine derivative with a dimethyl-substituted oxane ring.
  • Applications : Acts as a building block in organic synthesis .

Spirocyclic Amine Derivatives (Non-Hydrazine)

(a) 6-Oxa-9-azaspiro[4.5]decane Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO
  • Molecular Weight : 177.67 g/mol
  • CAS No.: 1321518-38-0
  • Key Features : Contains a single nitrogen atom in the spiro structure.
  • Applications : Biochemical reagent; precursor for metal complexes (e.g., copper(II) complexes in catalytic studies) .
(b) 6-Oxa-2-Azaspiro[4.5]decane Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO
  • CAS No.: 1956322-51-2
  • Key Features : Nitrogen atom positioned at the 2-site of the spiro system.
  • Applications : Explored in medicinal chemistry for its structural rigidity .

Non-Spiro Hydrazine Dihydrochlorides

(a) (3-Nitrobenzyl)hydrazine Dihydrochloride
  • Molecular Formula : C₁₂H₂₀N₂O₅
  • Molecular Weight : 272.3 g/mol
  • CAS No.: 2345666-51-3
  • Key Features : Aromatic nitro group enhances electrophilic reactivity.
  • Applications : Intermediate in explosive and pharmaceutical synthesis .
(b) Hydrazine Dihydrochloride
  • Molecular Formula : Cl₂H₆N₂
  • Molecular Weight : 104.97 g/mol
  • CAS No.: 5341-61-7
  • Key Features : Simplest hydrazine salt.
  • Applications : Reducing agent in organic reactions and biochemical assays .

Comparative Analysis

Structural and Functional Differences

Compound Spiro Structure Hydrazine Group Substituents Key Applications
Target Compound Yes Yes None Biochemical research
9-Methyl-6-oxa-2,9-diazaspiro[...] Yes No Methyl Opioid receptor agonists
6-Oxa-9-azaspiro[4.5]decane Hydrochloride Yes No None Metal complex synthesis
(3-Nitrobenzyl)hydrazine Dihydrochloride No Yes Nitrobenzyl Explosive/pharma intermediates

Physicochemical Properties

Property Target Compound 6-Oxa-9-azaspiro[...] HCl Hydrazine Dihydrochloride
Solubility Moderate in water Soluble in polar solvents Highly water-soluble
Storage Conditions 2–8°C (refrigeration) 2–8°C Room temperature
Thermal Stability Decomposes above 200°C Stable up to 150°C Hygroscopic

Biological Activity

{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride is a unique compound characterized by its spirocyclic structure and hydrazine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for opioid receptors. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C9_9H20_{20}Cl2_2N2_2O
  • Molecular Weight : 243.17 g/mol
  • CAS Number : 2095409-04-2

Pharmacological Properties

Research indicates that this compound exhibits several notable pharmacological properties:

  • Analgesic Effects : The compound shows potential as an analgesic agent, interacting with opioid receptors to alleviate pain .
  • Neuroprotective Properties : Preliminary studies suggest that it may provide neuroprotective benefits, which could be useful in treating neurodegenerative diseases .
  • Antimicrobial Activity : There is ongoing research into its antimicrobial properties, indicating potential applications in combating infections .

The mechanism of action for this compound involves its interaction with specific molecular targets within the body:

  • Opioid Receptor Binding : The compound acts as a selective ligand for various opioid receptors, which are crucial for pain management and other therapeutic effects .
  • Enzyme Interaction : The hydrazine moiety may inhibit certain enzymes, disrupting cellular processes that contribute to its biological effects .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxaspiro Ring : Cyclization of a suitable precursor to create the oxaspiro structure.
  • Introduction of the Hydrazine Group : Reacting with hydrazine or its derivatives under controlled conditions.
  • Formation of the Dihydrochloride Salt : Converting the compound into its dihydrochloride form by reacting with hydrochloric acid .

Comparative Analysis

The biological activity of this compound can be compared to other compounds with similar structures:

Compound NameStructural FeaturesUnique Aspects
9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-olContains a pyridine ringExhibits different receptor selectivity
9-(4-Fluorophenyl)-6-oxaspiro[4.5]decanFluorinated aromatic ringEnhanced lipophilicity and potential bioactivity
6-Oxaspiro[4.5]decan-9-oneLacks the hydrazine groupDifferent reactivity profile due to absence of nitrogen

These comparisons highlight the unique characteristics of this compound and its potential distinct biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Opioid Receptor Ligand Studies : Research has shown that this compound effectively binds to opioid receptors, suggesting its potential use in pain management therapies .
  • Neuroprotection Studies : Investigations into neuroprotective properties indicate that it may help mitigate neuronal damage in models of neurodegeneration .
  • Antimicrobial Research : Ongoing studies are evaluating its efficacy against various microbial strains, with promising preliminary results .

Q & A

Basic Questions

Q. What are the critical parameters for optimizing the synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (0–5°C for diazotization steps to minimize side reactions), solvent choice (polar aprotic solvents for improved yield), and reaction time (monitored via thin-layer chromatography (TLC)). Post-reaction purification involves crystallization under controlled pH to isolate the dihydrochloride salt. Analytical validation via 1H^1H-NMR and mass spectrometry (MS) is essential to confirm structural integrity .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : Purity is evaluated using titrimetric methods (e.g., iodine titration for hydrazine content) and spectroscopic techniques (UV-Vis for detecting impurities). Stability studies should include accelerated degradation tests under extreme pH (e.g., 1–13) and temperature (40–60°C), with monitoring via HPLC. The compound exhibits moderate water solubility but decomposes under prolonged exposure to light or moisture, necessitating storage at 2–8°C in airtight, amber vials .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Structural confirmation requires 1H^1H- and 13C^13C-NMR to resolve spirocyclic and hydrazine moieties. High-resolution MS (HRMS) validates molecular weight, while X-ray crystallography can resolve stereochemical ambiguities. For quantification, ion chromatography is preferred for chloride content analysis, and Karl Fischer titration ensures low water content (<1%) .

Advanced Research Questions

Q. How does the spirocyclic framework influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The spirocyclic structure imposes steric constraints, directing reactivity toward the hydrazine moiety. For example, in Suzuki-Miyaura cross-coupling, the hydrazine acts as a directing group, requiring palladium catalysts (e.g., Pd(PPh3_3)4_4) and mild bases (K2_2CO3_3) to prevent ring-opening. Reaction progress is monitored via 19F^19F-NMR if fluorinated reagents are used .

Q. What strategies resolve contradictory data in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Contradictions arise from off-target effects or assay interference. Cross-validate using orthogonal assays:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) with recombinant enzymes.
  • Cytotoxicity : Perform MTT assays on multiple cell lines (e.g., HEK293, HepG2) and compare IC50_{50} values.
  • Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict binding modes and mutagenesis to validate active sites .

Q. How can researchers design derivatives to enhance target selectivity in neurological applications?

  • Methodological Answer : Modify the hydrazine moiety to introduce bioisosteres (e.g., replacing –NH2_2 with –OH or –CF3_3) to reduce off-target binding. Computational QSAR models (using MOE or Schrödinger) predict ADMET profiles, while in vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) prioritize candidates. Validate selectivity via radioligand binding assays against related receptors (e.g., dopamine D3 vs. μ-opioid receptors) .

Q. What experimental approaches validate the compound’s role in catalytic cycles or reaction mechanisms?

  • Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to elucidate mechanisms. In situ IR spectroscopy tracks intermediate formation, while DFT calculations (Gaussian 16) model transition states. For catalytic applications (e.g., asymmetric synthesis), chiral HPLC or circular dichroism (CD) confirms enantiomeric excess .

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